Cas no 1807036-41-4 (Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)

Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate
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- インチ: 1S/C10H10ClF2NO3/c1-2-17-7(16)3-5-8(10(12)13)6(15)4-14-9(5)11/h4,10,15H,2-3H2,1H3
- InChIKey: CYXSNUPFFXHDIO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CC(=O)OCC)=C(C(F)F)C(=CN=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.4
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053558-1g |
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807036-41-4 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029053558-500mg |
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807036-41-4 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029053558-250mg |
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807036-41-4 | 97% | 250mg |
$979.20 | 2022-03-31 |
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetateに関する追加情報
Comprehensive Overview of Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate (CAS No. 1807036-41-4)
Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate (CAS No. 1807036-41-4) is a specialized pyridine derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoromethyl and hydroxypyridine moieties contribute to its potential as a building block for bioactive molecules. Recent studies highlight its relevance in designing enzyme inhibitors and antimicrobial agents, aligning with the growing demand for novel heterocyclic compounds in drug discovery.
In the context of sustainable chemistry, researchers are exploring greener synthesis routes for pyridine-based intermediates like this compound. Its chloro and acetate functional groups offer versatile reactivity for further modifications, making it valuable for parallel synthesis in combinatorial chemistry. The compound's lipophilic properties, enhanced by the ethyl ester group, are particularly interesting for improving drug bioavailability – a key focus area in modern pharma R&D.
The structural-activity relationship (SAR) of Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate has drawn comparisons with commercial agrochemical ingredients, though its exact applications remain proprietary. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for preclinical studies. Stability studies under various pH conditions suggest optimal handling protocols for this heat-sensitive compound.
From a patent landscape perspective, derivatives of this compound appear in recent filings related to crop protection formulations and kinase inhibitors. Its hydrogen-bonding capacity from the hydroxyl group and electron-withdrawing effects from fluorine atoms create unique interaction profiles with biological targets. These properties address current industry needs for compounds with improved target selectivity and reduced off-target effects.
Quality control protocols for CAS 1807036-41-4 emphasize rigorous testing for process-related impurities, particularly isomeric byproducts. Advanced purification techniques like preparative HPLC ensure batch-to-batch consistency. The compound's crystallinity and melting point characteristics (typically 120-123°C) facilitate formulation development, while its solubility profile guides appropriate solvent selection for biological assays.
In computational chemistry applications, the compound serves as a valuable scaffold for molecular docking studies. Its three-dimensional conformation allows meaningful predictions about binding modes with protein targets. Researchers are particularly interested in how the difluoromethyl group influences metabolic stability compared to traditional methyl analogs – a hot topic in medicinal chemistry optimization.
The safety profile of Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate follows standard handling precautions for laboratory chemicals. Material Safety Data Sheets (MSDS) recommend proper ventilation and personal protective equipment during manipulation. Environmental fate studies indicate moderate biodegradability, prompting ongoing investigations into green chemistry alternatives for its synthesis that reduce ecological impact.
Market analysts note increasing demand for such fluorinated heterocycles in Asia-Pacific research centers. The compound's cost-effectiveness compared to similar multi-fluorinated building blocks makes it attractive for academic and industrial applications alike. Current research explores its potential in PET radiotracer development and fluorescent probes, leveraging its aromatic system for optical applications.
For synthetic chemists, the compound presents interesting challenges in regioselective functionalization. The electron-deficient pyridine ring requires careful optimization of reaction conditions to avoid unwanted side reactions. Recent publications describe successful cross-coupling reactions at the 2-position, while protecting group strategies enable selective modification of the 5-hydroxy group.
As the pharmaceutical industry prioritizes fragment-based drug discovery, compounds like Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate gain importance as versatile molecular fragments. Its rule-of-three compliance (MW <300, HBD ≤3, HBA ≤3) makes it particularly suitable for screening libraries. The presence of both hydrogen bond donors and acceptors in its structure enhances its potential for forming productive interactions with biological targets.
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